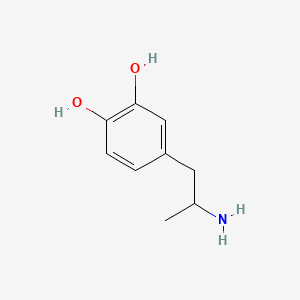
alpha-Methyldopamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
a-Methyldopamine, also known as catecholamphetamine, belongs to the class of organic compounds known as amphetamines and derivatives. These are organic compounds containing or derived from 1-phenylpropan-2-amine. a-Methyldopamine is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). a-Methyldopamine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, a-methyldopamine is primarily located in the cytoplasm.
Applications De Recherche Scientifique
Pharmacological Applications
1. Antihypertensive Effects
Alpha-methyldopamine is primarily recognized for its role as an antihypertensive agent. It acts as a central alpha-2 adrenergic receptor agonist, leading to decreased sympathetic outflow and lower blood pressure. Research has demonstrated that intraventricular administration of this compound results in a dose-dependent reduction in blood pressure in spontaneously hypertensive rats . The compound's hypotensive action is mediated through intact central alpha-adrenergic neurons and adrenergic uptake mechanisms that facilitate the formation of alpha-methylnoradrenaline .
2. Mechanism of Action
The metabolic pathway of this compound involves its conversion from alpha-methyldopa via the aromatic L-amino acid decarboxylase enzyme. This conversion leads to the production of alpha-methylnorepinephrine, which exerts significant antihypertensive effects by reducing peripheral vascular resistance without markedly affecting cardiac output . Importantly, studies indicate that this compound can decrease plasma renin activity, a crucial factor in blood pressure regulation .
Neurobiological Applications
1. Neurotoxicity Studies
While this compound has therapeutic benefits, it also possesses neurotoxic properties when its bis-glutathionyl metabolite is injected into the brain's ventricles . This aspect underscores the importance of understanding its dosage and potential side effects when used in clinical settings.
2. Research on Dopaminergic Systems
this compound serves as a valuable tool for studying dopaminergic systems due to its structural similarity to dopamine. It aids in exploring the biochemical pathways involved in neurotransmitter synthesis and metabolism, particularly in conditions like Parkinson’s disease where dopaminergic signaling is disrupted.
Case Studies and Research Findings
Propriétés
Numéro CAS |
555-64-6 |
|---|---|
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.2 g/mol |
Nom IUPAC |
4-(2-aminopropyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H13NO2/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5-6,11-12H,4,10H2,1H3 |
Clé InChI |
KSRGADMGIRTXAF-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=C(C=C1)O)O)N |
SMILES canonique |
CC(CC1=CC(=C(C=C1)O)O)N |
Key on ui other cas no. |
3583-05-9 |
Synonymes |
3,4-dihydroxyamphetamine alpha-methyldopamine alpha-methyldopamine monohydrobromide alpha-methyldopamine monohydrobromide, (+-)-isomer alpha-methyldopamine monohydrochloride alpha-methyldopamine monohydrochloride, (+-)-isomer alpha-methyldopamine monohydrochloride, (R)-isomer alpha-methyldopamine monohydrochloride, (S)-isomer alpha-methyldopamine, (+-)-isomer alpha-methyldopamine, (R)-isomer alpha-methyldopamine, (S)-isomer alpha-methyldopamine, conjugate monoacid catecholamphetamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















